3,3'-{[4-(4-Morpholinyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one) is a synthetic derivative of biscoumarin, a class of heterocyclic compounds widely studied for their diverse biological activities. Biscoumarins are dimers of coumarin, a naturally occurring compound found in various plants known for its aromatic and medicinal properties. This specific biscoumarin derivative incorporates a morpholine ring system linked to the central benzene ring. While many biscoumarin derivatives have been explored in scientific research, this particular compound has been specifically investigated for its cytotoxic activity against breast cancer cells [].
3,3'-{[4-(4-Morpholinyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one) is typically synthesized via a multicomponent reaction involving 4-hydroxycoumarin, 4-(4-morpholinyl)benzaldehyde, and a cyclic secondary amine like morpholine. This reaction is usually conducted in ethanol at room temperature []. The synthesis proceeds without the need for any catalyst, highlighting its ease of preparation.
The molecular structure of 3,3'-{[4-(4-morpholinyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one) has been confirmed by single-crystal X-ray diffraction studies []. These analyses provide detailed information about bond lengths, bond angles, and spatial arrangements of atoms within the molecule, elucidating its three-dimensional conformation. The X-ray data revealed the presence of a solid-state adduct of the compound with morpholine in a 1:1 ratio.
The primary chemical reaction associated with 3,3'-{[4-(4-morpholinyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one) is its formation through a multicomponent reaction. This reaction involves the condensation of two molecules of 4-hydroxycoumarin with one molecule of 4-(4-morpholinyl)benzaldehyde in the presence of a cyclic secondary amine, such as morpholine [].
The primary application of 3,3'-{[4-(4-morpholinyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one) explored in scientific research is its potential as a cytotoxic agent against breast cancer. In vitro studies have demonstrated its activity against MCF7 breast cancer cells, suggesting its potential as a lead compound for developing novel anticancer therapeutics [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: